molecular formula C18H11ClF3NO3 B3741465 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide

5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide

Cat. No. B3741465
M. Wt: 381.7 g/mol
InChI Key: HAAWGKWTAJDZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide, also known as TAK-915, is a novel small-molecule drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The alpha7 nAChR is involved in cognitive function and is thought to play a role in the pathology of cognitive disorders. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide binds to the alpha7 nAChR and blocks its activity, which leads to improved cognitive function.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has been shown to improve cognitive function in preclinical models of cognitive impairment. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has also been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease. In addition, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has been shown to reduce dopamine levels in the brain, which is thought to contribute to the therapeutic effects of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in schizophrenia.

Advantages and Limitations for Lab Experiments

5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cognitive impairment. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide also has good pharmacokinetic properties and is well-tolerated in animal models. However, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has some limitations for lab experiments. It is a relatively new drug candidate and its safety and efficacy in humans have not been fully established. In addition, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has a complex synthesis method, which may limit its availability for lab experiments.

Future Directions

There are several future directions for the study of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide. One direction is to further investigate the safety and efficacy of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in patients with cognitive disorders. Another direction is to investigate the potential therapeutic effects of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide.

Scientific Research Applications

5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of cognitive impairment. In a rat model of Alzheimer's disease, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide improved cognitive function and reduced amyloid beta levels in the brain. In a mouse model of schizophrenia, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide improved cognitive function and reduced dopamine levels in the brain. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has also been shown to have potential therapeutic effects in other neurological disorders such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO3/c19-12-3-1-2-11(10-12)15-8-9-16(25-15)17(24)23-13-4-6-14(7-5-13)26-18(20,21)22/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAWGKWTAJDZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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